molecular formula C11H15NO2 B7479249 2-(4-ethoxyphenyl)-N-methylacetamide

2-(4-ethoxyphenyl)-N-methylacetamide

Cat. No.: B7479249
M. Wt: 193.24 g/mol
InChI Key: UTPNFXBQQVCUPG-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-methylacetamide is an acetamide derivative characterized by a 4-ethoxyphenyl group attached to the α-carbon of the acetamide backbone and a methyl group substituted on the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol (inferred from analogous structures in ).

This compound is structurally related to bioactive acetamides, such as translocator protein (TSPO) ligands (e.g., PBR170 in ), which exhibit high binding affinity. Its synthesis likely follows routes similar to other N-arylacetamides, such as nucleophilic substitution or condensation reactions involving chloroacetamide intermediates (as seen in ).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-10-6-4-9(5-7-10)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPNFXBQQVCUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(4-Ethoxyphenyl)-N-methylacetamide

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound α-(4-Ethoxyphenyl), N-methyl C₁₁H₁₅NO₂ 193.24 High lipophilicity; potential TSPO ligand
N-(4-Ethoxyphenyl)acetamide N-(4-Ethoxyphenyl) C₁₀H₁₃NO₂ 179.22 Intermediate for pharmaceuticals
2-azido-N-(4-methylphenyl)acetamide α-azido, N-(4-methylphenyl) C₉H₁₀N₄O 206.20 Synthetic intermediate for heterocycles
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N-(4-chloro-2-nitrophenyl), N-(methylsulfonyl) C₉H₉ClN₂O₅S 316.70 Precursor for sulfur-containing heterocycles
2-(4-Methoxyphenyl)-N-(4-amino-2-methylphenyl)acetamide α-(4-Methoxyphenyl), N-(4-amino-2-methylphenyl) C₁₆H₁₈N₂O₂ 270.33 Potential pharmacological activity

Key Comparisons :

N-Substitution Effects :

  • N-Methyl vs. N-Aryl : The N-methyl group in this compound reduces polarity compared to N-aryl analogues like N-(4-ethoxyphenyl)acetamide (). This may enhance membrane permeability but reduce receptor-binding specificity.
  • N-Methylsulfonyl vs. N-Methyl : The sulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () introduces strong electron-withdrawing effects, altering reactivity and biological activity compared to the simpler N-methyl group.

Aromatic Ring Substituents: Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity compared to methoxy derivatives (e.g., 2-(4-methoxyphenyl)-N-(4-amino-2-methylphenyl)acetamide in ). This could prolong metabolic half-life but reduce aqueous solubility. Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxy group (electron-donating) may enhance π-π stacking in receptor binding, whereas nitro or chloro substituents (e.g., in ) favor electrophilic interactions.

Biological Activity :

  • TSPO ligands like PBR170 () share the N-methylacetamide backbone but include imidazopyridine and fluoropyridine moieties, demonstrating that structural complexity correlates with target affinity.
  • N-(4-hydroxyphenyl)acetamide (paracetamol, inferred from ) highlights the importance of hydroxyl groups in analgesic activity, which is absent in the ethoxy-substituted target compound.

Research Findings and Implications

While direct studies on this compound are sparse, insights can be drawn from analogues:

  • Synthetic Utility : N-arylacetamides are frequently used to construct heterocycles (e.g., thiadiazoles in ). The ethoxy and methyl groups in the target compound may facilitate regioselective reactions.
  • Pharmacological Potential: The N-methyl group and ethoxy substitution mirror features of CNS-targeting drugs (e.g., TSPO ligands in ). However, in vitro assays are needed to confirm activity.
  • Metabolic Stability : The ethoxy group may resist oxidative metabolism better than methoxy or hydroxy groups, as seen in comparative studies of similar compounds.

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